molecular formula C14H11FO2 B6364516 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1183132-65-1

3-(5-Fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6364516
CAS RN: 1183132-65-1
M. Wt: 230.23 g/mol
InChI Key: UOBJDHCBGWCIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% (FMB-95) is a fluorinated benzoic acid that has been used in a variety of scientific and medical applications in recent years. It is a white, crystalline solid with a melting point of 173-175°C, and is soluble in water, ethanol, and ethyl acetate. FMB-95 is used in a variety of research applications, including drug synthesis, drug development, and biochemical and physiological studies. It has also been used in medical applications such as imaging and diagnostics.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has been used in a variety of research applications, including drug synthesis, drug development, and biochemical and physiological studies. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In addition, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has been used in the development of new drug delivery systems, such as nanoparticles and liposomes. 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has also been used in biochemical and physiological studies, such as in the study of enzyme-catalyzed reactions and the regulation of gene expression.

Mechanism of Action

3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% acts as an inhibitor of a variety of enzymes, including cytochrome P450 enzymes, cyclooxygenases, and matrix metalloproteinases. It also has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB). In addition, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, cyclooxygenases, and matrix metalloproteinases. In addition, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB). 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has also been found to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in high purity. In addition, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects, making it a useful tool for a variety of research applications.
However, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% also has some limitations for use in laboratory experiments. It is a relatively new compound, and there is still a lack of data on its toxicity and other potential side effects. In addition, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% is not approved for use in humans, and should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for research involving 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95%. Further research is needed to investigate its toxicity and other potential side effects. In addition, further research is needed to investigate the potential therapeutic applications of 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory or anti-cancer agent. Other potential future directions for research involving 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% include the development of new drug delivery systems, such as nanoparticles and liposomes, and the use of 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% in imaging and diagnostics.

Synthesis Methods

3-(5-Fluoro-2-methylphenyl)benzoic acid, 95% is synthesized via a two-step process. The first step involves the reaction of 5-fluoro-2-methylbenzoic acid with anhydrous sodium carbonate in aqueous ethanol at a temperature of 80-90°C. This reaction yields the desired product, 3-(5-Fluoro-2-methylphenyl)benzoic acid, 95%, in 95% purity. The second step involves the purification of the product by recrystallization from ethyl acetate.

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBJDHCBGWCIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681145
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183132-65-1
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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